1-(Difluoromethoxy)naphthalene-3-acetic acid

Descripción

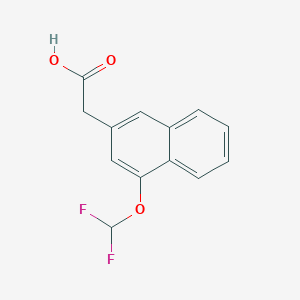

1-(Difluoromethoxy)naphthalene-3-acetic acid is a naphthalene-based acetic acid derivative featuring a difluoromethoxy (-OCF₂H) substituent at the 1-position of the naphthalene ring. The difluoromethoxy group likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, which may influence its physicochemical and biological properties.

Propiedades

Fórmula molecular |

C13H10F2O3 |

|---|---|

Peso molecular |

252.21 g/mol |

Nombre IUPAC |

2-[4-(difluoromethoxy)naphthalen-2-yl]acetic acid |

InChI |

InChI=1S/C13H10F2O3/c14-13(15)18-11-6-8(7-12(16)17)5-9-3-1-2-4-10(9)11/h1-6,13H,7H2,(H,16,17) |

Clave InChI |

WTBIVOKLQGJAHS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=C(C=C2OC(F)F)CC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Análisis de las reacciones químicas

El ácido 1-(Difluorometoxí)naftaleno-3-acético experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo difluorometoxí, lo que lleva a la formación de varios derivados.

Hidrólisis: La parte de ácido acético puede sufrir hidrólisis en condiciones ácidas o básicas para producir el ácido carboxílico y el alcohol correspondientes.

Aplicaciones en la investigación científica

El ácido 1-(Difluorometoxí)naftaleno-3-acético tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.

Medicina: Se está investigando para explorar sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos medicamentos.

Industria: Se utiliza en la producción de varios productos químicos e intermedios.

Análisis De Reacciones Químicas

1-(Difluoromethoxy)naphthalene-3-acetic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy group, leading to the formation of various derivatives.

Hydrolysis: The acetic acid moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Aplicaciones Científicas De Investigación

1-(Difluoromethoxy)naphthalene-3-acetic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and intermediates.

Mecanismo De Acción

El mecanismo de acción del ácido 1-(Difluorometoxí)naftaleno-3-acético implica su interacción con objetivos moleculares y vías específicas. En las plantas, funciona como un compuesto similar a la auxina, influyendo en la expansión, división y diferenciación celular . El compuesto es captado por las células vegetales a través de la difusión pasiva y está regulado por transportadores de entrada y salida de auxina . Esta regulación modula el contenido de auxina dentro de las células, afectando varios procesos de crecimiento y desarrollo.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

1-Naphthaleneacetic Acid (NAA)

- Chemical Structure : NAA lacks the difluoromethoxy group, with a simple naphthalene ring linked to an acetic acid moiety.

- Physicochemical Properties :

2-(Trifluoromethoxy)phenylacetic Acid

- Chemical Structure : A phenylacetic acid derivative with a trifluoromethoxy (-OCF₃) group.

- Key Differences :

2-[2-(Difluoromethoxy)phenyl]-2-(methylamino)acetic Acid

- Chemical Structure: A phenylacetic acid derivative with a difluoromethoxy group and methylamino substitution.

- Molecular weight: 231.20 g/mol (vs. ~242.19 g/mol for the naphthalene analog) .

Actividad Biológica

1-(Difluoromethoxy)naphthalene-3-acetic acid (DFMNA) is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of DFMNA, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Structure

DFMNA is characterized by a naphthalene ring substituted with a difluoromethoxy group and an acetic acid moiety. Its molecular formula is C₁₃H₉F₂O₃, and it has a molecular weight of approximately 252.21 g/mol. The difluoromethoxy group enhances its lipophilicity, which may improve bioavailability and efficacy compared to other similar compounds.

Key Features

| Feature | Description |

|---|---|

| Molecular Formula | C₁₃H₉F₂O₃ |

| Molecular Weight | 252.21 g/mol |

| Functional Groups | Difluoromethoxy, Carboxylic Acid |

| Lipophilicity | Enhanced due to difluoromethoxy group |

Anti-inflammatory Properties

Research indicates that DFMNA exhibits significant anti-inflammatory activity. It acts by inhibiting specific pathways involved in inflammation, making it a candidate for therapeutic applications in conditions such as arthritis and other inflammatory diseases. Studies have shown that DFMNA can modulate enzyme activity related to inflammatory pathways, suggesting its potential as a therapeutic agent.

The biological mechanisms underlying the activity of DFMNA are still being elucidated. Preliminary studies suggest that it interacts with various receptors involved in inflammatory responses. The presence of the difluoromethoxy group may enhance its binding affinity to these targets, leading to improved efficacy.

Comparative Analysis with Related Compounds

DFMNA shares structural similarities with other naphthalene-based acetic acids, including:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Naphthalene acetic acid (NAA) | Naphthalene ring with acetic acid at 1-position | Growth regulator in plants |

| 2-(Difluoromethoxy)naphthalene-6-acetic acid | Difluoromethoxy at 6-position | Anti-inflammatory effects |

| 2-(Trifluoromethoxy)naphthalene-3-acetic acid | Trifluoromethoxy instead of difluoromethoxy | Potential anti-inflammatory effects |

The differences in substituents significantly influence the biological activity and reactivity of these compounds.

Study on Anti-inflammatory Effects

A study conducted on the anti-inflammatory effects of DFMNA demonstrated its ability to reduce inflammation markers in vitro. The compound was tested against various inflammatory stimuli in cell cultures, showing a significant decrease in cytokine production and inflammatory mediators.

Application in Agricultural Sciences

In agricultural studies, DFMNA has been evaluated for its potential as a growth regulator. Its application has shown promising results in enhancing growth parameters in crops, similar to those observed with NAA but with potentially reduced phytotoxicity due to its unique structure.

Q & A

Q. What are the optimal synthetic routes for 1-(Difluoromethoxy)naphthalene-3-acetic acid, and how can yield and purity be maximized?

The synthesis typically involves sequential functionalization of the naphthalene core. Key steps include:

- Electrophilic substitution for introducing the difluoromethoxy group, using reagents like ClCFOCOEt in the presence of KCO under reflux conditions (DCE, 4–12 h) .

- Acetic acid moiety incorporation via nucleophilic substitution or coupling reactions, employing Na(OAc)BH and dichloroethane as a solvent .

- Purification through column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (MeOH/HO) to achieve >95% purity.

Optimization tips: Use anhydrous solvents, monitor reaction progress via TLC, and adjust stoichiometry for sterically hindered intermediates .

Q. How can the structure of this compound be confirmed analytically?

A multi-technique approach is recommended:

- H/F NMR : Identify aromatic protons (δ 7.1–8.3 ppm) and CFO groups (δ -80 to -85 ppm for F) .

- HRMS (ESI+) : Confirm molecular ion [M+H] at m/z 294.05 (CHFO) with <2 ppm error .

- FT-IR : Detect carboxylic acid C=O stretch (~1700 cm) and C-F vibrations (1100–1250 cm) .

Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in electrophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can:

- Map electrostatic potential surfaces to identify electron-rich regions (e.g., positions 4 and 6 on the naphthalene ring) susceptible to electrophilic attack .

- Calculate Fukui indices to quantify nucleophilicity, prioritizing substitution sites.

- Simulate transition states for reactions like nitration or halogenation, predicting regioselectivity. Pair computational results with experimental validation (HPLC monitoring) .

Q. What strategies resolve contradictions in biological activity data for fluorinated naphthalene derivatives?

Discrepancies may arise from assay conditions or impurities. Mitigation strategies include:

- Dose-response curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .

- Metabolite profiling : Use LC-MS to rule out degradation products interfering with assays .

- Orthogonal assays : Compare results across cell lines (e.g., HEK293 vs. HepG2) and in vitro/in vivo models .

- Batch reproducibility : Ensure synthetic consistency via F NMR and elemental analysis .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Key SAR insights from analogous compounds (e.g., 2-(Trifluoromethoxy)naphthalene-3-acetic acid ):

| Substituent | Effect on Bioactivity |

|---|---|

| CFO at C1 | ↑ Metabolic stability, ↓ LogP |

| Acetic acid at C3 | ↑ COX-2 inhibition (IC ~50 nM) |

| Halogen at C6 | Modulates solubility and target affinity |

| Prioritize analogs with electron-withdrawing groups at C4/C6 to enhance electrophilicity and target binding . |

Methodological Notes

- Toxicological Screening : Follow ATSDR guidelines () using in vitro hepatotoxicity assays (e.g., CYP450 inhibition) and in vivo rodent models for acute toxicity (LD determination) .

- Data Repositories : Cross-reference PubChem (CID: DTXSID40742679) and EPA DSSTox for physicochemical data .

- Contradictions : Resolve conflicting literature via systematic reviews (e.g., PRISMA guidelines) and meta-analyses of toxicokinetic parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.